5-Amino-1-(2-methoxyethyl)indolin-2-one
CAS No.:
Cat. No.: VC15972491
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 5-amino-1-(2-methoxyethyl)-3H-indol-2-one |
| Standard InChI | InChI=1S/C11H14N2O2/c1-15-5-4-13-10-3-2-9(12)6-8(10)7-11(13)14/h2-3,6H,4-5,7,12H2,1H3 |
| Standard InChI Key | JCJUHOUVQLIEKL-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C(=O)CC2=C1C=CC(=C2)N |
Introduction
Molecular Characterization and Structural Analysis
Core Chemical Identity
5-Amino-1-(2-methoxyethyl)indolin-2-one features a bicyclic indolin-2-one scaffold modified with functional groups that enhance its polarity and potential for hydrogen bonding. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| IUPAC Name | 5-amino-1-(2-methoxyethyl)-3H-indol-2-one | |
| SMILES | COCCN1C(=O)CC2=C1C=CC(=C2)N | |
| InChIKey | JCJUHOUVQLIEKL-UHFFFAOYSA-N |
The methoxyethyl group at N1 introduces steric bulk and ether oxygen atoms, potentially influencing solubility and metabolic stability. The C5 amino group, a common pharmacophore in kinase inhibitors, may participate in hydrogen bonding with biological targets .
Comparative Structural Analysis
When compared to related indolin-2-one derivatives, this compound exhibits distinct substitution patterns:
The methoxyethyl group in 5-Amino-1-(2-methoxyethyl)indolin-2-one balances hydrophilicity and steric effects, distinguishing it from simpler aminomethyl derivatives and more complex benzindole analogues .
Synthetic Methodologies
Proposed Synthesis Pathways
While no explicit synthetic protocols for this compound are published, analogous routes for indolin-2-ones suggest a multi-step approach:
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Nitro-Indole Precursor Formation:
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Nitro Group Reduction:
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Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Na₂S₂O₄) converts the nitro group to an amine.
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Purification and Characterization:
This hypothetical pathway aligns with methods used for synthesizing 5-aminomethylindolin-2-one and trimethylated analogues , adjusted for methoxyethyl incorporation.
Research Gaps and Future Directions
Unexplored Biological Activities
No direct studies on 5-Amino-1-(2-methoxyethyl)indolin-2-one’s biological activity exist. Prioritized research areas include:
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Kinase Profiling: Broad-spectrum screening against tyrosine kinases (e.g., Src, Abl) and serine/threonine kinases .
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Anticancer Assays: Evaluation in NCI-60 cell lines to assess cytotoxicity spectrum .
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Solubility Optimization: Prodrug strategies using the amino group for acyloxymethyl masking.
Synthetic Chemistry Challenges
Current limitations in scalable synthesis necessitate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume